![molecular formula C12H16N2O2 B2769476 Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate CAS No. 936131-11-2](/img/structure/B2769476.png)
Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate
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Description
Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, also known as MAPB, is a psychoactive substance that belongs to the family of benzofuran derivatives. It is a designer drug and has been found to have similar effects to MDMA (ecstasy). MAPB is a relatively new compound in the market, and its synthesis method and mechanism of action are still being studied.
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a key component of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated nature of this ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Asymmetric Organocatalysis
Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate can be utilized in the synthesis of pyrrolidine-based organocatalysts. These catalysts are crucial for asymmetric synthesis, which is fundamental in producing enantiomerically pure substances. This has significant implications for the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .
Antiviral Agents
Compounds with the pyrrolidine structure have been reported to exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown inhibitory activity against influenza A and other viruses, highlighting the potential of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate in the development of new antiviral drugs .
Antimicrobial Activity
Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate derivatives have been explored for their antimicrobial properties. These compounds have shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and various Gram-negative bacteria, suggesting their use in combating resistant microbial strains .
Antioxidant Properties
The pyrrolidine ring is known to contribute to the antioxidant properties of certain compounds. This characteristic is beneficial in medical applications where oxidative stress is a contributing factor to disease. The antioxidant potential of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate derivatives could be harnessed in therapeutic interventions .
Epilepsy Treatment
Pyrrolidine derivatives, such as pyrrolidine-2,5-dione, have been identified as valuable scaffolds in the treatment of epilepsy. The synthesis of these compounds involves cyclocondensations that could potentially be derived from Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, providing a pathway for developing new antiepileptic drugs .
properties
IUPAC Name |
methyl 5-amino-2-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCEURBFGANJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate |
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